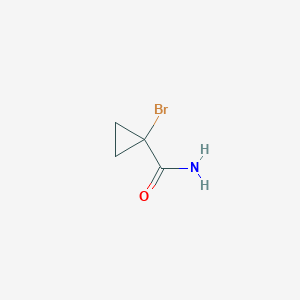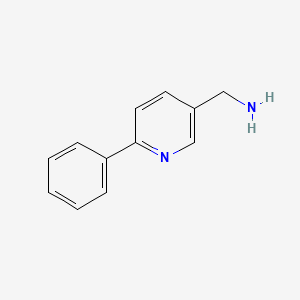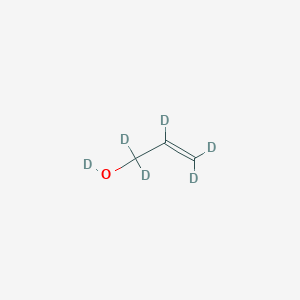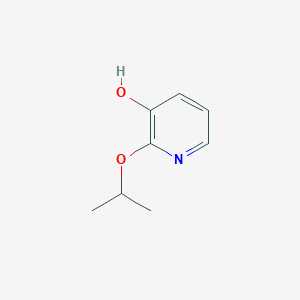![molecular formula C12H20N2O B1288723 2-[3-(Dimethylamino)propoxy]benzylamine CAS No. 916766-87-5](/img/structure/B1288723.png)
2-[3-(Dimethylamino)propoxy]benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Dimethylamino)propoxy]benzylamine is an organic compound with the chemical formula C12H20N2O. It is a white to pale yellow crystalline solid that is soluble in most organic solvents such as alcohols and ethers. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Wirkmechanismus
Target of Action
It is often used as a catalyst for the chlorination of fatty acids and can also be used in the synthesis of amide and aromatic amine compounds .
Mode of Action
As a catalyst, it likely facilitates the reaction process, reducing the activation energy required for the reaction to proceed .
Biochemical Pathways
Given its use in the synthesis of amide and aromatic amine compounds, it may be involved in various biochemical pathways related to these compounds .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process .
Action Environment
The action, efficacy, and stability of 2-[3-(Dimethylamino)propoxy]benzylamine can be influenced by various environmental factors. For instance, it is soluble in most organic solvents at room temperature . Therefore, the solvent used can impact its action. Additionally, it should be stored at room temperature for optimal stability .
Biochemische Analyse
Biochemical Properties
2-[3-(Dimethylamino)propoxy]benzylamine plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of fatty acid chlorides and amides. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s dimethylamino group allows it to form hydrogen bonds and electrostatic interactions with biomolecules, enhancing its catalytic efficiency .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of specific enzymes and receptors. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been observed to affect the expression of genes involved in lipid metabolism and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell proliferation. At high doses, it may exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization affects the compound’s interactions with biomolecules and its overall function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propoxy]benzylamine typically involves the reaction of dimethylamine with propylene oxide to form 3-(dimethylamino)propylamine. This intermediate is then reacted with benzyl chloride to produce the final compound. The reaction conditions usually involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Dimethylamino)propoxy]benzylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically include substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
2-[3-(Dimethylamino)propoxy]benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Dimethylamino)propoxy]phenylamine
- 2-[3-(Dimethylamino)propoxy]aniline
- 2-[3-(Dimethylamino)propoxy]toluidine
Uniqueness
2-[3-(Dimethylamino)propoxy]benzylamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields, including organic synthesis, medicinal chemistry, and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPVGNYPWEJLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614305 |
Source


|
| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-87-5 |
Source


|
| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
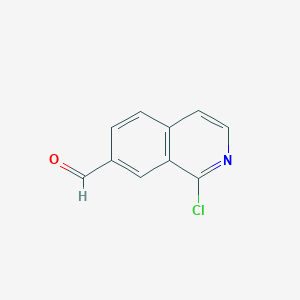

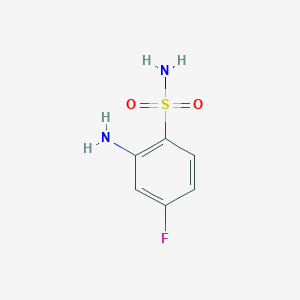

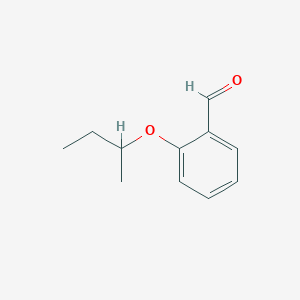

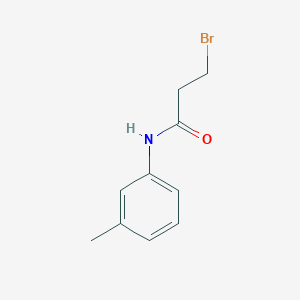
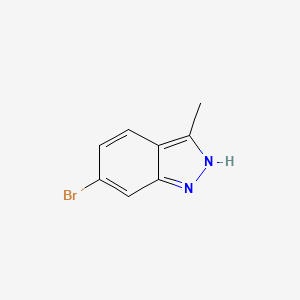
![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)
![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)
